molecular formula C15H18N2 B2458779 N1,3-Diphenylpropane-1,2-diamine CAS No. 1285292-64-9

N1,3-Diphenylpropane-1,2-diamine

Cat. No.: B2458779
CAS No.: 1285292-64-9
M. Wt: 226.323
InChI Key: UEPNHSRXHMEFDU-UHFFFAOYSA-N
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Description

N1,3-Diphenylpropane-1,2-diamine is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,3-Diphenylpropane-1,2-diamine typically involves the reaction of benzylamine with benzaldehyde, followed by reduction. One common method includes the use of sodium borohydride as a reducing agent under mild conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1,3-Diphenylpropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1,3-Diphenylpropane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,3-Diphenylpropane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,3-Diphenylpropane-1,2-diamine is unique due to the presence of phenyl groups, which enhance its hydrophobicity and ability to participate in π-π interactions. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

1-N,3-diphenylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNHSRXHMEFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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